Cyano(methoxyimino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

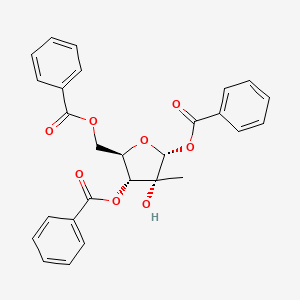

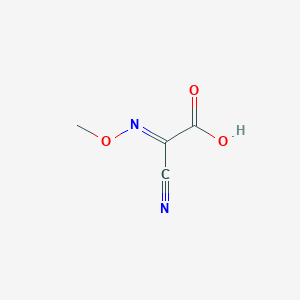

Cyano(methoxyimino)acetic acid is a compound with the molecular formula C4H4N2O3 . It has a molecular weight of 128.09 g/mol . The IUPAC name for this compound is (2E)-2-cyano-2-methoxyiminoacetic acid .

Molecular Structure Analysis

The molecular structure of Cyano(methoxyimino)acetic acid includes a nitrile group (-C≡N), a methoxyimino group (-N=O), and a carboxylic acid group (-COOH) . The InChI code for this compound is InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ .Physical And Chemical Properties Analysis

Cyano(methoxyimino)acetic acid has a molecular weight of 128.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 128.02219199 g/mol . The topological polar surface area of the compound is 82.7 Ų .科学的研究の応用

Synthesis of Biologically Active Compounds

Cyano(methoxyimino)acetic acid is used in the cyanoacetylation of amines, which is a key step in the formation of biologically active compounds . These compounds are considered one of the most important precursors for heterocyclic synthesis .

Development of Chemotherapeutic Agents

The potential of N-aryl and/or heteryl cyanoacetamides, which can be synthesized from Cyano(methoxyimino)acetic acid, in evolving better chemotherapeutic agents has been highlighted . This is due to the diverse biological activities reported for many derivatives of cyanoacetamide .

Preparation of N-substituted Cyanoacetamide Compounds

Cyano(methoxyimino)acetic acid can be used in the preparation of N-substituted cyanoacetamide compounds . These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Quantitative Determination in Drug Substances

Cyanoacetic acid, a component of Cyano(methoxyimino)acetic acid, can be quantified in drug substances like teriflunomide using high-performance ion chromatography . This method is cost-effective, simple, functional, and can be used in routine quality control tests in the industry .

Dye-Sensitized Solar Cell (DSSC) Sensitizer

Cyano-3-acetic acid, a component of Cyano(methoxyimino)acetic acid, has been studied for its influence as a sensitizer in Dye-Sensitized Solar Cells (DSSC) . The position of the electron acceptor group of cyano-3-acetic acid on γ-mangostin has been computationally researched for its effect on DSSC .

Synthesis of Pyrazolo[3,4-d]1,2,3-triazine Derivatives

The treatment of 2-cyano-N-(2-pyridyl)acetamide, which can be synthesized from Cyano(methoxyimino)acetic acid, with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes aminopyrazole structure . When the aminopyrazole is treated with sodium nitrite in acetic acid, one isolable product assigned as pyrazolo[3,4-d]1,2,3-triazine derivatives is obtained .

特性

IUPAC Name |

(2E)-2-cyano-2-methoxyiminoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZMFXQOIDFKQJ-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028666 |

Source

|

| Record name | (2Z)-2-Cyano-2-methoxyiminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano(methoxyimino)acetic acid | |

Q & A

Q1: What are the major degradation pathways of cymoxanil in aqueous solutions, and how is cyano(methoxyimino)acetic acid involved?

A1: Research indicates that cymoxanil degrades in aqueous solutions via three competing pathways. Two major pathways, accounting for approximately 90% of degradation, lead to the formation of cyano(methoxyimino)acetic acid []. The first pathway involves the cyclization of cymoxanil to 1-ethyldihydro-6-imino-2,3,5(3H)-pyrimidinetrione-5-(O-methyloxime), which further degrades to produce cyano(methoxyimino)acetic acid. The second major pathway involves the direct cleavage of the C-1 amide bond in cymoxanil, directly yielding cyano(methoxyimino)acetic acid []. All three pathways ultimately result in the formation of oxalic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranosi](/img/no-structure.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)